molecular formula C14H13NO3 B11655510 2-Morpholin-4-ylnaphthalene-1,4-dione CAS No. 24555-42-8

2-Morpholin-4-ylnaphthalene-1,4-dione

Cat. No.: B11655510
CAS No.: 24555-42-8
M. Wt: 243.26 g/mol
InChI Key: VEHBXPMGNIAHNU-UHFFFAOYSA-N
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Description

2-Morpholin-4-ylnaphthalene-1,4-dione is a naphthoquinone derivative characterized by a morpholine substituent at the C2 position of the naphthalene-1,4-dione core. Naphthalene-1,4-dione (lawsone) is a naturally occurring compound with a planar aromatic system and two ketone groups at positions 1 and 2.

Properties

CAS No.

24555-42-8

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-morpholin-4-ylnaphthalene-1,4-dione

InChI

InChI=1S/C14H13NO3/c16-13-9-12(15-5-7-18-8-6-15)14(17)11-4-2-1-3-10(11)13/h1-4,9H,5-8H2

InChI Key

VEHBXPMGNIAHNU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-ylnaphthalene-1,4-dione typically involves the reaction of morpholine with 1,4-naphthoquinone . The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 2-Morpholin-4-ylnaphthalene-1,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-ylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the naphthoquinone moiety.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2-Morpholin-4-ylnaphthalene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholin-4-ylnaphthalene-1,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Substituent at C2 Structural Features Key Properties/Interactions Reference
2-Morpholin-4-ylnaphthalene-1,4-dione Morpholine Planar naphthoquinone core; electron-rich N/O heterocycle Potential H-bonding via morpholine O; enhanced solubility N/A
2-Methoxynaphthalene-1,4-dione Methoxy (-OCH₃) Planar core; electron-donating group C–H⋯O, π–π interactions in crystal packing
2-Triazolylmethoxynaphthalene-1,4-dione Triazole-linked benzyl group Bulky substituent; planar core C–H⋯O, C–H⋯C interactions; antimicrobial potential
Pyrrolo[1,2-a]pyrazine-1,4-dione Fused pyrrolo-pyrazine system Non-aromatic dione in fused bicyclic system Antibacterial activity (e.g., against P. aeruginosa)

Key Observations :

  • Substituent Effects : The morpholine group’s nitrogen and oxygen atoms may facilitate hydrogen bonding, improving solubility and bioavailability compared to methoxy or bulky triazole-linked groups. Methoxy derivatives rely on weaker C–H⋯O interactions for crystal stability .

Imidazolidin-2,4-dione Derivatives

Table 2: Pharmacologically Active 1,4-Dione Derivatives

Compound Core Structure Substituents Pharmacological Activity Reference
IM-3 Imidazolidin-2,4-dione 4-Ethylphenyl, phenyl CNS effects (antinociceptive)
IM-7 Imidazolidin-2,4-dione 4-Isopropylphenyl, phenyl Acute cardiovascular effects in rats

Key Observations :

  • Structural Divergence: Unlike naphthoquinones, imidazolidin-2,4-diones feature a five-membered ring with two ketone groups. Their bioactivity (e.g., cardiovascular or CNS effects) arises from aryl substituents rather than the dione core alone .
  • Synthesis: These compounds are synthesized via Strecker reactions and subsequent cyclization, contrasting with the simpler substitution used for naphthoquinones .

Electronic and Crystallographic Differences

  • Planarity and Interactions: Naphthalene-1,4-dione derivatives maintain planarity, enabling π–π stacking, whereas imidazolidin-diones adopt non-planar conformations due to their saturated rings .

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